molecular formula C10H20N2O2 B1641817 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate CAS No. 753023-60-8

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate

Cat. No. B1641817
CAS RN: 753023-60-8
M. Wt: 200.28 g/mol
InChI Key: BPTZBLNXMXSNFR-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate” is a chemical compound with the CAS Number 1593896-24-2 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl ((1-(2-aminoethyl)cyclopropyl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4-5-11)6-7-12/h4-8,12H2,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at 4°C .

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues

Farina Brackmann et al. (2005) demonstrated the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, Thiacloprid and Imidacloprid. This process involves a cocyclization step, highlighting the compound's utility in synthesizing complex molecular structures used in agrochemistry (Brackmann et al., 2005).

Intermediate for Enantioselective Synthesis

M. Ober et al. (2004) discussed the role of a similar tert-butyl carbamate derivative in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance as an intermediate for synthesizing nucleotide analogues (Ober et al., 2004).

Cyclizative Atmospheric CO2 Fixation

Y. Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite, leading to cyclic carbamates. This research underscores the potential of tert-butyl carbamate derivatives in environmental chemistry applications (Takeda et al., 2012).

Stereoselective Synthesis of Stereosiomers

Xin Wang et al. (2017) described a stereoselective synthesis approach for tert-butyl carbamate derivatives, demonstrating its application in creating key intermediates for pharmaceutical compounds. This study highlights the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Wang et al., 2017).

Chemoselective Transformation

M. Sakaitani and Y. Ohfune (1990) explored the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. Their research contributes to the development of novel synthetic pathways in organic chemistry (Sakaitani & Ohfune, 1990).

Safety and Hazards

The compound is considered hazardous and has the signal word “Danger” associated with it . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate” would depend on the specific field of study or application. As a carbamate, it could potentially be used in a variety of chemical reactions and syntheses .

properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZBLNXMXSNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]cyclopropylcarbamate (3.3 g, 2.4 mmol) in ethanol (100 mL) was added hydrazine hydrate (5 mL) and the resulting mixture was heated under reflux for 16 hours. The mixture was filtered and washed with diethyl ether. The filtrate was concentrated in vacuo to afford 1.5 g of the pure compound as an orange oil (yield was 75%).
Name
tert-butyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]cyclopropylcarbamate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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